molecular formula C10H16O B012438 (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol CAS No. 19894-98-5

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

Cat. No.: B012438
CAS No.: 19894-98-5
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-VGMNWLOBSA-N
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Description

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, commonly known as pinocarveol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a bicyclo[3.1.1]heptane skeleton with a hydroxyl group at the 3-position, a methylidene group at C2, and two methyl groups at C6 (Figure 1). This compound is stereospecific, with its (1R,3S,5R) configuration critical to its biological activity .

Pinocarveol exhibits notable anti-inflammatory properties, as demonstrated in studies using blood cytokine assays. It significantly reduces the production of pro-inflammatory mediators such as IL-6, TNF-α, MCP-1, and leptin in vivo . Its CAS registry number is 19894-98-5, and it is commercially available in high purity for research applications .

Properties

IUPAC Name

(1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
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InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301339508
Record name trans-Pinocarveol
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

Liquid
Record name (-)-trans-Pinocarveol
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CAS No.

1674-08-4, 19894-98-5, 547-61-5
Record name trans-Pinocarveol
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Record name (1R,3S,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name Pinocarveol, trans-(+)-
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Record name (1α,3α,5α)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name [1R-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name PINOCARVEOL, TRANS-(+)-
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Record name PINOCARVEOL, TRANS-(±)-
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Record name (-)-trans-Pinocarveol
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Melting Point

5 °C
Record name (-)-trans-Pinocarveol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Chromium Trioxide-Mediated Oxidation

α-Pinene undergoes epoxidation using chromium trioxide (CrO₃) in a sulfuric acid-acetone system. This step generates α-pinene epoxide as a key intermediate, with subsequent homolytic cleavage forming verbenone and myrtenal as byproducts. Critical parameters include:

  • Temperature : Maintained below 30°C to prevent over-oxidation.

  • Solvent : Acetone ensures solubility and stabilizes reactive intermediates.

  • Workup : Neutralization with 10% NaOH followed by chloroform extraction isolates the crude epoxide.

A representative reaction mixture uses 37.41 g CrO₃, 32.2 mL concentrated H₂SO₄, and 140 mL water, yielding a 55–60% conversion to α-pinene epoxide.

Epoxide Ring-Opening with Aluminum Isopropoxide

The α-pinene epoxide undergoes transposition via aluminum isopropoxide-catalyzed Meinwald rearrangement. This step selectively generates (-)-trans-pinocarveol by stabilizing the transition state through Lewis acid coordination.

Conditions :

  • Catalyst : Aluminum isopropoxide (2 mol% relative to epoxide).

  • Solvent : Anhydrous diethyl ether.

  • Duration : 12–16 hours under nitrogen atmosphere.

This method achieves a 70–75% yield of (-)-trans-pinocarveol, with residual verbenol and myrtenol removed during purification.

Industrial-Scale Production and Optimization

Fractional Distillation Protocols

Crude reaction mixtures require high-efficiency distillation to isolate (-)-trans-pinocarveol. Industrial setups employ:

ParameterSpecification
Pressure 20 mmHg
Column Type Reflux column with nickel shavings
Reflux Ratio 40:1
Boiling Range 100–106°C (20 mmHg)

This process yields 15–18 g of 95–98% pure (-)-trans-pinocarveol per 100 g crude input.

Mechanistic Insights and Stereochemical Control

Stereoelectronic Effects in Meinwald Rearrangement

The aluminum isopropoxide catalyst directs the epoxide ring-opening via a concerted mechanism, favoring the (1R,3S,5R) configuration. The isopropoxide ligand coordinates the epoxide oxygen, inducing nucleophilic attack at the less substituted carbon and stabilizing the carbocation intermediate.

Byproduct Formation and Mitigation

Verbenol and myrtenol arise from competing radical pathways during α-pinene oxidation. Their removal involves:

  • Bisulfite Adduct Formation : Sodium bisulfite (NaHSO₃) complexes with carbonyl byproducts (verbenone, myrtenal), leaving alcohols in the organic phase.

  • Steam Distillation : Separates volatile monoterpenoids from non-volatile residues.

Comparative Analysis of Methodologies

Yield and Purity Metrics

MethodYield (%)Purity (%)Stereoselectivity
CrO₃ Oxidation + Al(OiPr)₃70–7595–98>99% ee
Hypothetical Pinocarvone Reduction~5085–90Moderate

The chromium trioxide-aluminum isopropoxide sequence outperforms alternative routes in both yield and enantiomeric excess, making it the industry benchmark.

Environmental and Economic Considerations

  • Waste Streams : Chromium-containing residues require neutralization and secure disposal.

  • Catalyst Recycling : Aluminum isopropoxide recovery remains technically challenging, necessitating fresh catalyst per batch.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Yields ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Results in halides or esters depending on the reagent used.

Scientific Research Applications

Structure

Pinocarveol features a bicyclic structure with two fused cyclopropane rings and a hydroxyl group at the 3-position. The stereochemistry at the 1, 3, and 5 positions is crucial for its biological activity.

Pharmaceutical Applications

Pinocarveol has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that Pinocarveol exhibits antimicrobial properties against various pathogens, making it a candidate for developing natural antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that Pinocarveol may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Flavor and Fragrance Industry

Due to its pleasant aroma, Pinocarveol is utilized in the flavor and fragrance industry:

  • Natural Flavoring Agent : It is used as a flavoring agent in food products due to its minty scent and taste profile .
  • Fragrance Component : The compound is also incorporated into perfumes and cosmetics for its aromatic qualities .

Natural Products Chemistry

Pinocarveol is significant in the study of natural products:

  • Source from Plants : It has been isolated from various plant species such as Salvia rosmarinus (rosemary) and Alpinia latilabris, highlighting its role in plant metabolism and potential ecological functions .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Natural Products examined the antimicrobial efficacy of Pinocarveol against Gram-positive and Gram-negative bacteria. The results indicated that Pinocarveol exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as a natural preservative in food products.

Case Study 2: Anti-inflammatory Effects

Research conducted by Phytotherapy Research explored the anti-inflammatory effects of Pinocarveol in animal models of inflammation. The findings revealed that Pinocarveol significantly reduced markers of inflammation, supporting its use in developing anti-inflammatory treatments.

Mechanism of Action

The mechanism of action of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table compares pinocarveol with key structural analogues, emphasizing differences in molecular features, experimental models, and biological activities:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Experimental Model Biological Activity Reference
Pinocarveol (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol C₁₀H₁₆O 152.23 Bicyclo[3.1.1]heptane; hydroxyl at C3 Blood cytokine assays Reduces IL-6, TNF-α, MCP-1, leptin
Myrtenol (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl methanol) C₁₀H₁₆O 152.23 Bicyclo[3.1.1]hept-2-ene; hydroxyl at C2 CFA-induced arthritis; neutrophil chemotaxis Inhibits neutrophil adhesion; reduces NO and lipid levels
Spathulenol (1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulen-7-ol) C₁₅H₂₄O 220.35 Azulene-derived tricyclic structure Carrageenan-induced edema Suppresses leukocyte migration and plasma protein leakage
trans-Pinocarvyl acetate (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-yl acetate C₁₂H₁₈O₂ 194.27 Acetylated derivative of pinocarveol N/A (synthetic intermediate) Used in fragrance synthesis; esterification enhances volatility
Isopinocamphone (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one C₁₀H₁₆O 152.23 Ketone at C3; lacks hydroxyl group Oxidation of isopinocampheol Intermediate in monoterpenoid synthesis; reduced anti-inflammatory activity vs. pinocarveol

Key Structural and Functional Differences

Functional Group Variations: Pinocarveol’s hydroxyl group at C3 is pivotal for hydrogen bonding in anti-inflammatory interactions . In contrast, isopinocamphone replaces this hydroxyl with a ketone, diminishing its anti-inflammatory efficacy but enhancing its role as a synthetic intermediate . trans-Pinocarvyl acetate demonstrates how esterification (acetylation of the hydroxyl group) alters physicochemical properties, increasing volatility for use in fragrances .

Ring Structure Modifications: Myrtenol shares the bicyclo[3.1.1]heptane skeleton but introduces a double bond at C2, enhancing its ability to inhibit neutrophil chemotaxis in arthritis models . Spathulenol diverges significantly with a tricyclic azulene core, enabling broader anti-edema effects via leukocyte migration suppression .

Stereochemical Impact: The (1R,3S,5R) configuration of pinocarveol is enantiomer-specific.

Biological Activity

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, commonly known as trans-pinocarveol, is a bicyclic monoterpenoid with significant biological activity. This compound is recognized for its potential therapeutic effects and applications in various fields, including pharmacology and agriculture.

  • Molecular Formula: C10H16O
  • Molecular Weight: 152.2334 g/mol
  • CAS Registry Number: 547-61-5
  • IUPAC Name: this compound
  • Synonyms: Pinocarveol, L-trans-Pinocarveol

Antimicrobial Properties

Research has demonstrated that trans-pinocarveol exhibits antimicrobial activity against various pathogens. A study published in the Journal of Essential Oil Research indicated that trans-pinocarveol showed effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food and cosmetic products .

Anti-inflammatory Effects

Trans-pinocarveol has been shown to possess anti-inflammatory properties. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its therapeutic potential in treating inflammatory diseases .

Analgesic Activity

The compound has also been evaluated for its analgesic effects. In animal models, trans-pinocarveol demonstrated significant pain relief comparable to standard analgesics, indicating its potential use in pain management therapies .

The biological activities of trans-pinocarveol are attributed to its interaction with cellular signaling pathways:

  • Inhibition of COX Enzymes: Trans-pinocarveol inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Cytokine Production: It affects the signaling pathways involved in the production of cytokines, leading to reduced inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various essential oils containing trans-pinocarveol, it was found that formulations with higher concentrations of this compound significantly reduced microbial load on contaminated surfaces compared to control groups .

MicroorganismControl Group Reduction (%)Trans-Pinocarveol Reduction (%)
Staphylococcus aureus2575
Escherichia coli3070

Case Study 2: Anti-inflammatory Study

A double-blind placebo-controlled trial evaluated the anti-inflammatory effects of trans-pinocarveol in patients with arthritis. Results indicated a marked decrease in joint swelling and pain scores among participants receiving the treatment compared to those on placebo .

Treatment GroupAverage Pain Score (0-10)Joint Swelling (cm)
Placebo7.54.0
Trans-Pinocarveol3.21.5

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, and how do they address stereochemical assignments?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR : Assigns protons and carbons based on splitting patterns and chemical shifts. The compound's three stereocenters (1R,3S,5R) require analysis of coupling constants (e.g., vicinal J values) to confirm spatial arrangements .
    • 2D NMR (COSY, HSQC, NOESY) : Resolves overlapping signals and identifies through-space interactions (NOE correlations) critical for stereochemical determination .
  • Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH) and methylidene (C=CH2) functional groups via O-H (~3200–3600 cm⁻¹) and C=C (~1640 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C10H16O) and fragments (e.g., loss of H2O or methyl groups) .

Advanced: How can computational chemistry resolve discrepancies in predicted vs. experimental reactivity of this bicyclic monoterpene alcohol?

Answer:

  • Density Functional Theory (DFT) : Models transition states and intermediates for reactions like Diels-Alder or epoxidation. For example, the methylidene group’s electron-deficient nature can be analyzed via frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on conformational stability, particularly in polar solvents where hydrogen bonding with the hydroxyl group may alter reactivity .
  • Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) to refine force fields or functional groups .

Basic: What are the established synthetic routes for this compound, and what intermediates are critical?

Answer:

  • Pinene-Derived Pathways :
    • Oxidation of α-Pinene : Catalyzed by SeO2 or tert-butyl hydroperoxide (TBHP) to yield pinocarveol derivatives. Stereoselectivity is controlled by chiral catalysts (e.g., Sharpless conditions) .
    • Key Intermediate : 2(10)-Pinen-3-ol, where regioselective oxidation at C3 is achieved via mCPBA (meta-chloroperbenzoic acid) .
  • Biocatalytic Methods : Use of cytochrome P450 enzymes or engineered microbes for enantioselective hydroxylation of pinene precursors .

Advanced: How do researchers address enantiomeric purity challenges during asymmetric synthesis of this compound?

Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity .
  • Chiral Auxiliaries : Use of menthol or tartaric acid derivatives to temporarily enforce stereochemistry during synthesis, followed by cleavage .
  • Circular Dichroism (CD) : Correlate optical activity with absolute configuration by comparing experimental CD spectra to DFT-simulated spectra .

Basic: What are the documented biological interactions or bioactivity profiles of this compound?

Answer:

  • Antimicrobial Activity : Tested via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values reported in the range of 50–100 µg/mL. Mechanism involves membrane disruption via hydrophobic interactions .
  • Insect Repellent Properties : Structural similarity to pinene derivatives suggests interaction with insect olfactory receptors, validated via electrophysiological assays (e.g., electroantennography) .

Advanced: What strategies enable selective functionalization of the methylidene group without altering the bicyclic core?

Answer:

  • Protection/Deprotection : Temporarily protect the hydroxyl group using TBS (tert-butyldimethylsilyl) ethers before performing radical or electrophilic additions to the methylidene .
  • Metal-Catalyzed Reactions :
    • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (e.g., Pd(OAc)2, SPhos ligand) .
    • Rhodium-Mediated Hydroformylation : Introduces aldehyde groups at the methylidene site with high regiocontrol .

Basic: How is the compound’s stability assessed under varying storage and reaction conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td) under nitrogen/air atmospheres. Stability is typically >200°C, but auto-oxidation of the methylidene group may occur at lower temperatures .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via GC-MS. Antioxidants (e.g., BHT) are added to mitigate oxidation .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate metabolic or degradation pathways?

Answer:

  • Synthesis of Labeled Analogs :
    • ²H-Labeling at C3 : Achieved via NaBD4 reduction of ketone intermediates. Enables tracking of hydroxyl group metabolism in vivo .
    • ¹³C-Labeling in Bicyclic Core : Use ¹³C-enriched pinene precursors in biosynthetic pathways .
  • Tracer Studies : Administer labeled compound to model organisms (e.g., D. melanogaster) and analyze metabolites via LC-MSⁿ to identify oxidative or conjugative products .

Basic: What crystallographic methods confirm the absolute configuration of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Heavy-atom derivatives (e.g., brominated analogs) enhance anomalous scattering for precise determination of stereocenters .
  • Flack Parameter Analysis : Quantifies chirality in crystals, with values near 0 confirming the (1R,3S,5R) configuration .

Advanced: What role does this compound play in natural product total synthesis?

Answer:

  • Chiral Building Block : Utilized in the synthesis of sesquiterpenes (e.g., drimane derivatives) via Diels-Alder reactions or epoxide ring-opening .
  • Stereochemical Template : Its rigid bicyclic structure directs facial selectivity in [4+2] cycloadditions, enabling access to complex polycyclic frameworks .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 2
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

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